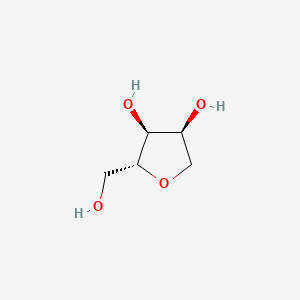
1,4-Anhydroribitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Anhydroribitol, also known as this compound, is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Applications in Biotechnology and Pharmaceuticals
1. Drug Development:
1,4-Anhydroribitol has shown potential as a building block for synthesizing bioactive compounds. Its derivatives can be utilized in drug formulation due to their ability to enhance solubility and bioavailability of therapeutic agents. For instance, certain anhydropentitols derived from this compound have been explored for their roles as non-ionic amphiphiles in drug delivery systems .
2. Antimicrobial Agents:
Research indicates that derivatives of this compound can exhibit antimicrobial properties. Studies have demonstrated that compounds containing this anhydro sugar can inhibit the growth of specific bacteria and fungi, making them candidates for developing new antimicrobial agents .
3. Prebiotic Effects:
There is growing interest in the prebiotic potential of this compound. It may serve as a substrate for beneficial gut microbiota, promoting their growth and activity. This application aligns with current trends in dietary supplements aimed at improving gut health through prebiotic compounds .
Applications in Material Science
1. Surfactants and Plasticizers:
this compound has been investigated for its use in synthesizing non-ionic surfactants and plasticizers. These compounds are essential in various industrial applications, including cosmetics and household products. The ability to produce biodegradable alternatives from renewable resources like this compound positions it as a sustainable choice compared to petroleum-derived chemicals .
2. Polymer Chemistry:
The incorporation of this compound into polymer matrices can enhance material properties such as flexibility and thermal stability. Research into its use as a monomer or co-monomer in polymer synthesis is ongoing, with promising results indicating improved performance characteristics in the final products .
Data Tables
Case Studies
-
Case Study 1: Drug Formulation
A study explored the use of this compound derivatives in formulating a new class of antifungal agents. The results indicated that these derivatives significantly improved the efficacy of existing antifungal drugs by enhancing their solubility in physiological conditions. -
Case Study 2: Prebiotic Potential
Another investigation assessed the prebiotic effects of this compound on human gut microbiota using in vitro models. The findings revealed that supplementation with this compound led to a notable increase in beneficial bacteria populations while reducing pathogenic strains.
Propiedades
Número CAS |
39999-42-3 |
|---|---|
Fórmula molecular |
C5H10O4 |
Peso molecular |
134.13 g/mol |
Nombre IUPAC |
(2R,3S,4S)-2-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C5H10O4/c6-1-4-5(8)3(7)2-9-4/h3-8H,1-2H2/t3-,4+,5-/m0/s1 |
Clave InChI |
KZVAAIRBJJYZOW-LMVFSUKVSA-N |
SMILES |
C1C(C(C(O1)CO)O)O |
SMILES isomérico |
C1[C@@H]([C@@H]([C@H](O1)CO)O)O |
SMILES canónico |
C1C(C(C(O1)CO)O)O |
Key on ui other cas no. |
39999-42-3 |
Sinónimos |
1,4-anhydro-D-ribitol 1,4-anhydroribitol 1,4-anhydroribitol, (D)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















